4-Pentylbenzoic acid

Catalog No.
S1892498
CAS No.
26311-45-5
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentylbenzoic acid

CAS Number

26311-45-5

Product Name

4-Pentylbenzoic acid

IUPAC Name

4-pentylbenzoic acid

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14)

InChI Key

CWYNKKGQJYAHQG-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Pentylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Pentylbenzoic acid is a para-alkylated aromatic carboxylic acid primarily procured as a structural building block for thermotropic liquid crystals (LCs) and hydrogen-bonded supramolecular networks. Featuring a highly polarizable benzoic acid core coupled with a flexible five-carbon aliphatic tail, it reliably forms stable intermolecular hydrogen-bonded dimers that drive its mesomorphic behavior. With a baseline melting point of approximately 88 °C and a clearing temperature of 127 °C, it offers a well-defined thermal processing window. Its predictable sublimation enthalpy and high solubility in standard organic solvents make it readily processable for both solvent-cast thin films and vapor deposition workflows, serving as a critical precursor for advanced optical materials, ferroelectric LC mixtures, and chemoresponsive soft matter [1].

In the procurement of liquid crystal precursors, substituting 4-pentylbenzoic acid with its closest homologs (such as 4-butylbenzoic acid or 4-hexylbenzoic acid) fundamentally alters the thermodynamic stability and operational temperature range of the resulting mesophase. The length of the alkyl tail directly governs the delicate balance between the rigid aromatic core's pi-pi stacking and the steric flexibility required for nematic alignment. Using a shorter chain (e.g., propyl) severely constricts or entirely eliminates the nematic window, often resulting in direct melting to an isotropic liquid. Conversely, extending the chain to hexyl narrows the nematic range significantly. Consequently, for applications requiring a broad, stable nematic phase at lower thermal thresholds, generic substitution compromises phase transition predictability and application-critical optical properties[1].

Exceptionally Broad Nematic Phase Window vs. Homologs

Thermal analysis demonstrates that 4-pentylbenzoic acid exhibits the widest nematic mesophase temperature range among its immediate homologs. Upon heating, it transitions to a nematic phase at 88 °C and clears to an isotropic liquid at 127 °C, providing a 39 °C operational window. In contrast, 4-hexylbenzoic acid exhibits a much narrower nematic range of only 17 °C (97 °C to 114 °C), while 4-propylbenzoic acid is nonmesogenic and melts directly at 142 °C [1].

Evidence DimensionNematic phase temperature window (ΔT)
Target Compound Data39 °C (88 °C to 127 °C)
Comparator Or Baseline4-Hexylbenzoic acid: 17 °C (97 °C to 114 °C); 4-Propylbenzoic acid: 0 °C (Nonmesogenic)
Quantified Difference>2.2x broader nematic window and 9 °C lower onset temperature compared to the hexyl analog.
ConditionsNeat compound, crystalline-to-nematic and nematic-to-isotropic transitions measured via programmable hot-stage microscopy and DSC.

A significantly broader nematic window allows for more robust liquid crystal formulations and easier thermal processing without premature isotropization.

Hydrogen-Bonded Dimer Thermal Stability

The mesomorphic behavior of 4-alkylbenzoic acids relies on the formation of intermolecular hydrogen-bonded dimers. Variable-temperature FT-IR spectroscopy reveals that the dimeric structure of 4-pentylbenzoic acid remains stable up to its isotropization temperature of 127 °C, where an abrupt increase in the monomeric 'free' C=O fraction (from ~0.062) occurs. The 4-hexylbenzoic acid analog undergoes this structural dissociation at a significantly lower temperature of 114 °C [1].

Evidence DimensionTemperature of abrupt hydrogen-bond dissociation (Isotropization)
Target Compound Data127 °C
Comparator Or Baseline4-Hexylbenzoic acid: 114 °C
Quantified DifferenceMaintains hydrogen-bonded dimeric integrity up to a 13 °C higher thermal threshold.
ConditionsVariable-temperature FT-IR spectroscopy monitoring the free vs. hydrogen-bonded C=O stretching bands during heating.

Higher thermal stability of the hydrogen-bonded dimer ensures that supramolecular liquid crystal networks maintain their structural integrity and optical anisotropy at higher operational temperatures.

Sublimation Thermodynamics for Vapor Deposition Processability

For vacuum-deposited thin films, the sublimation enthalpy dictates the required thermal processing parameters. Knudsen mass-loss effusion measurements determine the standard molar enthalpy of sublimation for 4-pentylbenzoic acid to be 118.2 ± 1.0 kJ/mol at 298.15 K. This is measurably higher than the 110.5 ± 0.7 kJ/mol required for 4-butylbenzoic acid, reflecting stronger intermolecular lattice cohesion in the solid state [1].

Evidence DimensionStandard molar enthalpy of sublimation (ΔsubH°) at 298.15 K
Target Compound Data118.2 ± 1.0 kJ/mol
Comparator Or Baseline4-Butylbenzoic acid: 110.5 ± 0.7 kJ/mol
Quantified Difference7.7 kJ/mol higher sublimation energy requirement.
ConditionsKnudsen mass-loss effusion technique measured between 341.16 K and 357.16 K, extrapolated to 298.15 K.

This precise thermodynamic value dictates the required vacuum deposition parameters for fabricating uniform thin films in optoelectronic and sensor applications.

Formulation of Broad-Temperature Nematic Liquid Crystals

Utilizing its exceptionally wide 39 °C nematic window, 4-pentylbenzoic acid serves as a highly effective precursor for formulating LC mixtures that must remain stable across diverse operational environments without premature isotropization [1].

Synthesis of Hydrogen-Bonded Supramolecular Polymers

Acting as a highly stable terminal hydrogen-bond donor, it can be complexed with pyridyl or cyano-based mesogens to create dynamic, stimuli-responsive optical materials that maintain structural integrity up to 127 °C [1].

Vapor-Deposited Optoelectronic Thin Films

Leveraging its well-characterized sublimation thermodynamics (118.2 kJ/mol), it provides predictable deposition rates for precise physical vapor deposition in the manufacturing of organic electronics and chemoresponsive sensors [2].

XLogP3

4.5

UNII

ET3KL92DDG

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 69 of 70 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26311-45-5

Wikipedia

4-Pentylbenzoic acid

General Manufacturing Information

Benzoic acid, 4-pentyl-: ACTIVE

Dates

Last modified: 08-16-2023

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